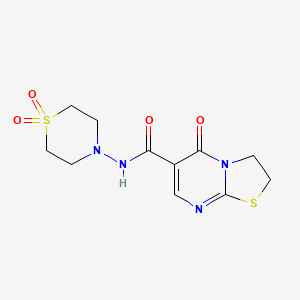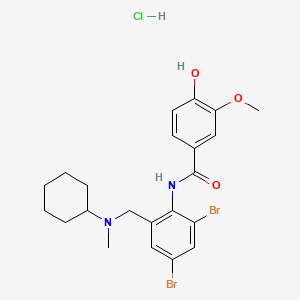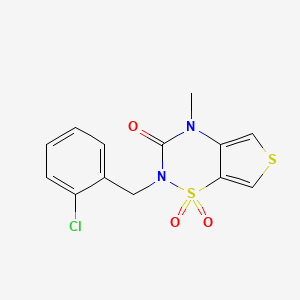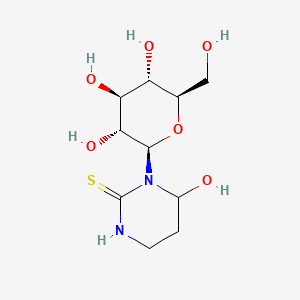
3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione is a complex organic compound that features a glucopyranosyl group attached to a hexahydropyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and cyclization processes. One common method involves the use of glycosidases for the glycosylation step, followed by cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts such as glycosidases to facilitate the glycosylation reaction. This method is preferred due to its efficiency and selectivity. The reaction is typically carried out at elevated temperatures (around 60°C) to ensure complete conversion .
化学反应分析
Types of Reactions
3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the glucopyranosyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the formulation of cosmetic products due to its moisturizing properties.
作用机制
The mechanism of action of 3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The glucopyranosyl moiety plays a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target enzyme .
相似化合物的比较
Similar Compounds
- 3-(beta-D-Glucopyranosyl)-4-aminohexahydropyrimidine-2-thione
- 3-(beta-D-Glucopyranosyl)-4-guanidinohexahydropyrimidine-2-thione
Uniqueness
3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy group allows for additional hydrogen bonding interactions, enhancing its binding affinity to biological targets compared to its amino or guanidino counterparts .
属性
CAS 编号 |
91146-98-4 |
|---|---|
分子式 |
C10H18N2O6S |
分子量 |
294.33 g/mol |
IUPAC 名称 |
6-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2-thione |
InChI |
InChI=1S/C10H18N2O6S/c13-3-4-6(15)7(16)8(17)9(18-4)12-5(14)1-2-11-10(12)19/h4-9,13-17H,1-3H2,(H,11,19)/t4-,5?,6-,7+,8-,9-/m1/s1 |
InChI 键 |
WUNLETPCGLIIRT-GIAYAJAUSA-N |
手性 SMILES |
C1CNC(=S)N(C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
C1CNC(=S)N(C1O)C2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


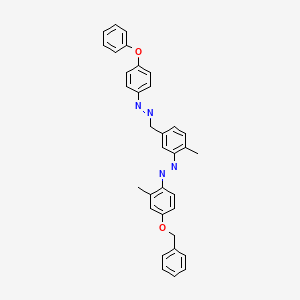




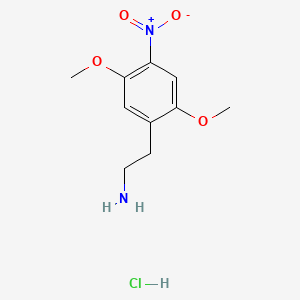
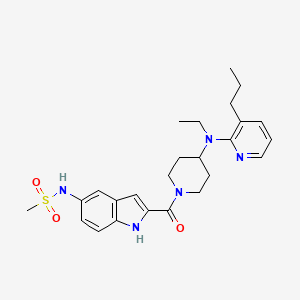
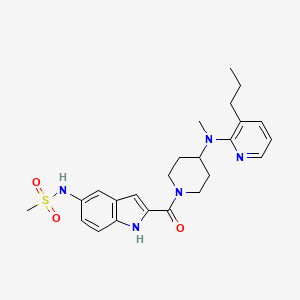

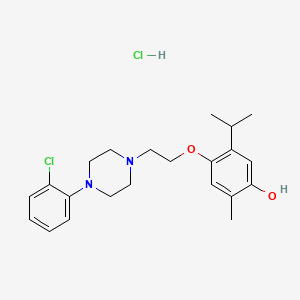
![(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate](/img/structure/B12764136.png)
